molecular formula C11H13NO3 B11740592 1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B11740592
M. Wt: 207.23 g/mol
InChI Key: WQQUKNFAIHIJOJ-UHFFFAOYSA-N
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Description

1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound with a complex structure that includes both hydroxyl and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 2,5-dihydroxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the dimethylamino group can interact with biological receptors. These interactions can modulate cellular processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
  • 1-(2,6-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
  • 1-(3,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Uniqueness

1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different interaction patterns with molecular targets compared to its isomers.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H13NO3/c1-12(2)6-5-11(15)9-7-8(13)3-4-10(9)14/h3-7,13-14H,1-2H3

InChI Key

WQQUKNFAIHIJOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=CC(=C1)O)O

Origin of Product

United States

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